Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate
Description
Properties
IUPAC Name |
methyl 3-(4-formylpyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-5-7(6-11)4-9-10/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSYKQAXEHHTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675466 | |
| Record name | Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-99-0 | |
| Record name | Methyl 4-formyl-1H-pyrazole-1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method for synthesizing pyrazole derivatives involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester.
Multicomponent Reactions: Another approach involves multicomponent reactions where three or more reactants combine in a single reaction vessel to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry:
Building Block: Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate is used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: It can serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Enzyme Inhibition: This compound can be used in the design of enzyme inhibitors targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate belongs to a family of pyrazole-propanoate esters. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity and Synthetic Utility: The 4-formyl group in this compound enables condensation reactions with amines or hydrazines to form Schiff bases or heterocycles, as demonstrated in the synthesis of (E,Z)-3-(1-[2-(methoxycarbonyl)ethyl]-1H-pyrazol-4-ylmethylidene)-2-oxindole, a potent NQO2 inhibitor (84% yield) . In contrast, methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (compound 12 in ) exhibits reduced reactivity in formylation due to steric hindrance from the 3,5-dimethyl groups, requiring alkaline hydrolysis for synthesis .
Substituent Effects on Biological Activity: Halogenated analogs like the 4-bromo and 4-iodo derivatives are less explored biologically but are critical intermediates for Suzuki-Miyaura coupling reactions, enabling diversification of the pyrazole scaffold .
Biological Activity
Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a formyl group and a methyl ester group. Its structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The formyl group can engage in hydrogen bonding and other interactions that enhance binding affinity to enzymes or receptors involved in various metabolic pathways. This compound may act as an enzyme inhibitor, modulating pathways related to inflammation, cancer progression, and microbial resistance.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies indicate that compounds derived from similar pyrazole structures can achieve up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported that certain pyrazole derivatives exhibit effective inhibition against pathogens such as E. coli and S. aureus. The presence of functional groups in the pyrazole ring is critical for enhancing this activity .
3. Anticancer Potential
Pyrazole derivatives are being explored for their anticancer potential due to their ability to interfere with cancer cell proliferation and survival pathways. This compound may serve as a lead compound for developing new anticancer agents by targeting specific oncogenic pathways .
Study on Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized several pyrazole derivatives, including this compound, which exhibited promising anti-inflammatory activity against carrageenan-induced edema in mice . The results indicated that these compounds could significantly reduce inflammation markers.
Antimicrobial Activity Assessment
Burguete et al. reported the synthesis of novel pyrazole compounds and tested them against various bacterial strains. One derivative showed notable activity against Pseudomonas aeruginosa, suggesting the potential of this compound as an antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate | Phenyl group on the pyrazole ring | Moderate anti-inflammatory activity |
| Methyl 3-(1H-pyrazol-1-yl)propanoate | Lacks formyl group | Lower reactivity in biological assays |
| This compound | Formyl and methyl ester groups | High anti-inflammatory and antimicrobial potential |
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate, and how are reaction conditions optimized?
Methodological Answer: A robust synthetic approach involves a multi-step strategy:
Core Pyrazole Formation: Begin with condensation of hydrazine derivatives and β-keto esters (e.g., ethyl acetoacetate) under acidic reflux (acetic acid, 80–100°C) to form the pyrazole ring .
Formyl Group Introduction: Use Vilsmeier-Haack formylation (POCl₃/DMF) at the 4-position of the pyrazole ring, as demonstrated for analogous chloro-substituted pyrazoles .
Esterification/Functionalization: React the intermediate with methyl propiolate or perform a nucleophilic substitution on pre-functionalized propanoate derivatives.
Key Optimization Parameters:
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol/water or 2-ethoxyethanol | |
| Temperature | 80–100°C (reflux) | |
| Purification | Recrystallization (ethanol) or column chromatography (silica gel, CH₂Cl₂:MeOH 20:1) |
Validation: Confirm purity via TLC (toluene:ethyl acetate:water 8.7:1.2:1.1) and NMR (δ 8.1–8.3 ppm for formyl protons) .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography:
Q. How can contradictions in crystallographic data during structural refinement of this compound be resolved?
Methodological Answer: Contradictions often arise from:
- Disordered Functional Groups: The formyl group may exhibit rotational disorder. Use SHELXL’s PART and SUMP instructions to model partial occupancy .
- Twinned Crystals: Apply TWIN/BASF commands in SHELXL for detwinning .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/R2 consistency checks .
Case Study: For a related pyrazole derivative, refining anisotropic displacement parameters for the formyl group reduced R-factor discrepancies from 7% to 3.5% .
Q. What strategies enhance the reactivity of the formyl group in this compound for further derivatization?
Methodological Answer:
- Protection/Deprotection: Convert the formyl group to an acetal (e.g., ethylene glycol/H⁺) to prevent side reactions during ester hydrolysis .
- Nucleophilic Additions: Use Grignard reagents or hydrazines for condensation (e.g., hydrazone formation for Schiff base ligands) .
- Catalysis: Employ Lewis acids (e.g., ZnCl₂) to accelerate Knoevenagel condensations with active methylene compounds .
Optimization Tip: Monitor reaction progress via in situ FT-IR to track formyl C=O peak disappearance (~1700 cm⁻¹) .
Q. How can the bioactivity of this compound be assessed in pharmacological contexts?
Methodological Answer:
- Target Selection: Prioritize kinases or inflammatory mediators (COX-2) based on structural analogs showing activity .
- In Vitro Assays:
- SAR Studies: Modify the propanoate chain length or substitute the formyl group with nitro/amino groups to correlate structure with efficacy .
Data Interpretation Example:
A methyl propanoate analog showed EC₅₀ = 12 μM in uterine relaxation assays, attributed to calcium channel modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
